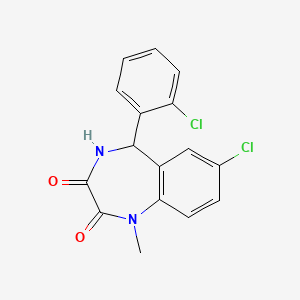
(-)-7,8-Dihydro-12-oxocalanolide B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-7,8-Dihydro-12-oxocalanolide B: is a naturally occurring compound that belongs to the class of lactones. It is derived from the plant species Calophyllum inophyllum, commonly known as the Alexandrian laurel. This compound has garnered significant interest due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-7,8-Dihydro-12-oxocalanolide B typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of Diels-Alder reactions, followed by oxidation and lactonization steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the availability of starting materials have made it possible to produce this compound on a larger scale for research purposes.
化学反应分析
Types of Reactions: (-)-7,8-Dihydro-12-oxocalanolide B undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the lactone ring to form different derivatives.
Substitution: This reaction can replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
科学研究应用
Chemistry: In chemistry, (-)-7,8-Dihydro-12-oxocalanolide B is used as a model compound to study lactone chemistry and stereochemistry. Its unique structure makes it an interesting subject for synthetic organic chemists.
Biology: In biology, this compound has been studied for its potential antimicrobial and anticancer properties. Research has shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and catalysts.
作用机制
The mechanism of action of (-)-7,8-Dihydro-12-oxocalanolide B involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
相似化合物的比较
Calanolide A: Another lactone derived from Calophyllum inophyllum with similar biological activities.
Inophyllum B: A related compound with distinct structural features and biological properties.
Calanolide B: A stereoisomer of (-)-7,8-Dihydro-12-oxocalanolide B with different biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the lactone ring. These features contribute to its distinct biological activities and make it a valuable compound for research and development.
属性
CAS 编号 |
4867-21-4 |
|---|---|
分子式 |
C22H26O5 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
(16S,17S)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraene-4,18-dione |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h10-12H,6-9H2,1-5H3/t11-,12-/m0/s1 |
InChI 键 |
DOQZDHYXBAJGFY-RYUDHWBXSA-N |
手性 SMILES |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(=O)[C@H]([C@@H](O4)C)C |
规范 SMILES |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


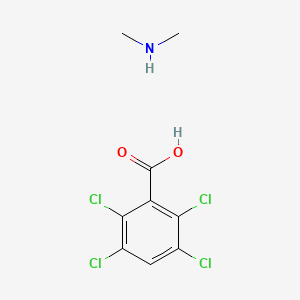
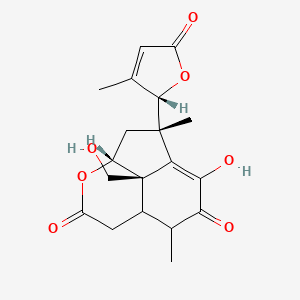
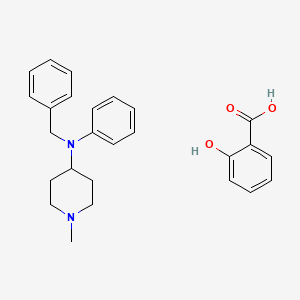
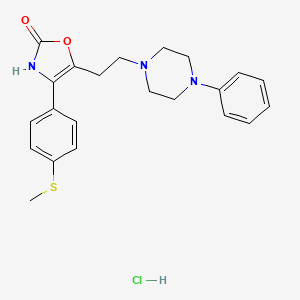
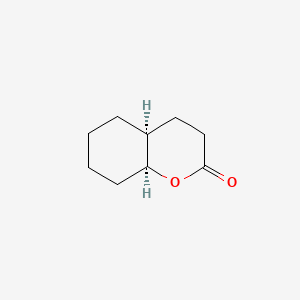

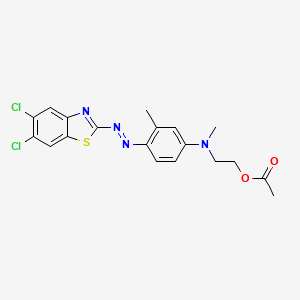
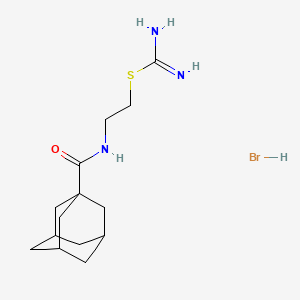

![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)

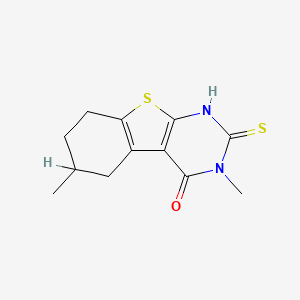
![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)
